
1,2,4,5,6,8-Hexahydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5,6,8-Hexahydroxyanthracene-9,10-dione can be synthesized through the Friedel-Crafts acylation reaction of gallic acid using methanesulfonic acid as a catalyst The reaction conditions typically include elevated temperatures and the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5,6,8-Hexahydroxyanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Scientific Research Applications
1,2,4,5,6,8-Hexahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound has been studied for its antioxidant properties and potential use in biological assays.
Industry: It is used as a histological dye in H&E staining, serving as a substitute for hematoxylin.
Mechanism of Action
The mechanism of action of 1,2,4,5,6,8-Hexahydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydroxyanthracene-9,10-dione: Similar in structure but differs in the position of hydroxyl groups.
1,2,5,8-Tetrahydroxyanthracene-9,10-dione: Contains fewer hydroxyl groups and exhibits different chemical properties.
Uniqueness
1,2,4,5,6,8-Hexahydroxyanthracene-9,10-dione is unique due to its six hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
6373-24-6 |
|---|---|
Molecular Formula |
C14H8O8 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
1,2,4,5,6,8-hexahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O8/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2,15-20H |
InChI Key |
MMRNCQMFQXTUGO-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=C1O)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O)O |
Canonical SMILES |
C1=C(C2=C(C(=C1O)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O)O |
| 61169-36-6 6373-24-6 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)
![[(2R,3R)-2-(2,4-difluorophenyl)-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1206035.png)
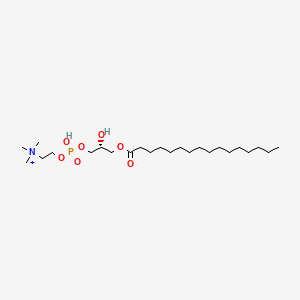
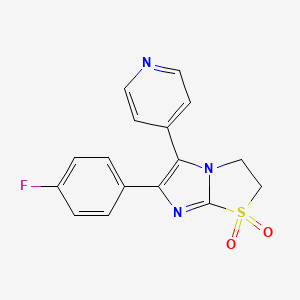
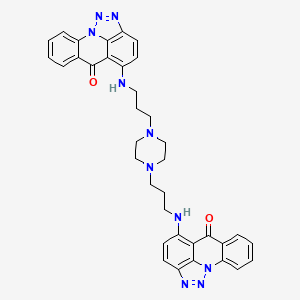

![5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide](/img/structure/B1206046.png)
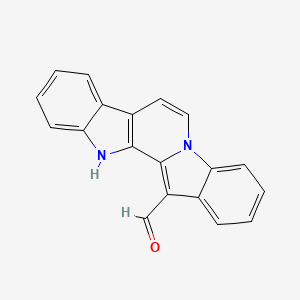
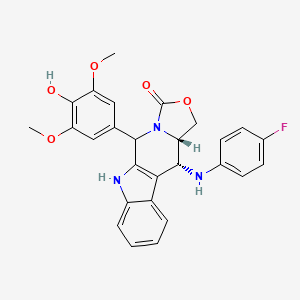
![2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate](/img/structure/B1206049.png)

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)

